molecular formula C7H5BrO2S B2727323 3-Bromo-4-mercaptobenzoic acid CAS No. 58123-70-9

3-Bromo-4-mercaptobenzoic acid

Cat. No.: B2727323
CAS No.: 58123-70-9
M. Wt: 233.08
InChI Key: ZDBVHMIKFVOQAT-UHFFFAOYSA-N
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Description

3-Bromo-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H5BrO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted by a bromine atom and a thiol group, respectively

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-mercaptobenzoic acid is metal ions, specifically Chromium III (Cr 3+) ions . The compound has been used to construct a colorimetric Chromium III ions detection platform .

Mode of Action

this compound interacts with its targets through coordination chemistry. The compound, when functionalized onto silver-coated gold nanoparticles (Au@Ag NPs), can effectively coordinate with low-concentration Chromium III ions via the carboxyl (-COOH) group . This interaction generates a noticeable colorimetric reaction .

Biochemical Pathways

It is known that the compound plays a significant role in the detection and monitoring of metal ion pollution . By binding to Chromium III ions, this compound can help identify and quantify the presence of these ions in a given environment .

Pharmacokinetics

The compound’s ability to bind to chromium iii ions suggests it may have a high affinity for certain metal ions . This could potentially influence its bioavailability, although more research is needed to confirm this.

Result of Action

The primary result of this compound’s action is the generation of a colorimetric reaction upon binding to Chromium III ions . This reaction can be measured and quantified, providing a practical method for detecting and monitoring the presence of Chromium III ions in various environments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the optimal concentration of this compound and pH for the detection system were found to be 5 μM and 9, respectively . These conditions facilitated the most effective coordination with Chromium III ions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-mercaptobenzoic acid typically involves the bromination of 4-mercaptobenzoic acid. One common method is as follows:

    Bromination Reaction:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The thiol group can participate in electrophilic substitution reactions, forming sulfonium ions.

  • Oxidation Reactions

    • The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reactions

    • The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

    Oxidation: Hydrogen peroxide (H2O2), aqueous medium, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 3-Bromo-4-mercapto-benzyl alcohol.

Scientific Research Applications

3-Bromo-4-mercaptobenzoic acid has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the preparation of various derivatives for studying reaction mechanisms.
  • Biology

    • Utilized in the development of biochemical assays.
    • Acts as a probe in studying enzyme activities and protein interactions.
  • Medicine

    • Investigated for its potential use in drug development.
    • Explored for its antimicrobial and anticancer properties.
  • Industry

    • Used in the production of specialty chemicals.
    • Applied in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    4-Mercaptobenzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of a thiol group, altering its chemical reactivity and applications.

    3-Bromo-4-hydroxybenzoic acid: Has a hydroxyl group instead of a thiol group, affecting its solubility and reactivity.

Uniqueness

3-Bromo-4-mercaptobenzoic acid is unique due to the presence of both bromine and thiol groups on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-bromo-4-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBVHMIKFVOQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-70-9
Record name 3-bromo-4-sulfanylbenzoic acid
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